Propargyl-PEG1-acid

Catalog No.
S540301
CAS No.
55683-37-9
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG1-acid

CAS Number

55683-37-9

Product Name

Propargyl-PEG1-acid

IUPAC Name

3-prop-2-ynoxypropanoic acid

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-2-4-9-5-3-6(7)8/h1H,3-5H2,(H,7,8)

InChI Key

GMFDYXLFHSFUHE-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Propargyl-PEG1-acid

Canonical SMILES

C#CCOCCC(=O)O

The exact mass of the compound 3-(Prop-2-yn-1-yloxy)propanoic acid is 128.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148228. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG1-acid (CAS 55683-37-9) is a compact, heterobifunctional crosslinker featuring a terminal alkyne and a carboxylic acid separated by a single diethylene glycol-style ether linkage. As a fundamental building block in bioconjugation, it enables orthogonal reactivity: the carboxylic acid readily undergoes amide coupling with primary amines via EDC/HATU activation, while the propargyl group participates in highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). With a molecular weight of 128.13 g/mol, this linker is highly valued in procurement for synthesizing proteolysis-targeting chimeras (PROTACs), peptide-drug conjugates (PDCs), and antibody-drug conjugates (ADCs) where minimal spacer length and improved aqueous solubility are strictly required.

Research Fit

WorkflowHeterobifunctional linker for sequential click-and-amide PROTAC assembly
SpacerCompact PEG1 spacer maintains aqueous compatibility and defined conjugate geometry
SpecificationHigh purity and defined DMSO solubility support reproducible stock preparation

Substituting Propargyl-PEG1-acid with purely alkyl linkers (such as 4-pentynoic acid or 5-hexynoic acid) or longer PEGylated variants (like Propargyl-PEG2-acid or PEG4-acid) fundamentally alters the physicochemical and spatial properties of the resulting conjugate. Alkyl linkers lack the ether oxygen, resulting in higher lipophilicity that can drive unwanted aggregation during aqueous bioconjugation and negatively impact the pharmacokinetic profile of therapeutic constructs. Conversely, substituting with longer PEG chains increases the spacer distance (e.g., from a 5-atom spacer in PEG1 to an 8-atom spacer in PEG2), which can disrupt the tight ternary complex formation required for efficient E3 ligase-mediated protein degradation in PROTACs. Consequently, procurement must strictly match the PEG1 specification when a highly compact, hydrophilic bridge is structurally mandated .

Substitution Risk

Alkyl linker replacement
May reduce aqueous solubility and increase non-specific binding, altering conjugate behavior and ternary complex formation.
Longer PEG chains
May shift linker length and flexibility, potentially disrupting the precise geometry required for PROTAC target engagement.
Non-PEG scaffolds
May introduce steric hindrance that impedes optimal E3-ligase–target recruitment, limiting degradation efficiency.

Compact Spacer Length for Optimal PROTAC Ternary Complex Formation

In the design of heterobifunctional degraders, the distance between the target-binding warhead and the E3 ligase recruiter is critical. Propargyl-PEG1-acid provides a minimal 5-atom spacer between the alkyne and the carbonyl carbon, contrasting with the 8-atom spacer of Propargyl-PEG2-acid and the ~14-atom spacer of PEG4 variants. This compact architecture was successfully utilized to synthesize reversible BTK-CRBN PROTACs (e.g., PROTAC 5), which achieved effective degradation of Bruton's Tyrosine Kinase (BTK) at 10 μM concentrations, whereas improper spacer lengths or covalent-binding analogues failed to induce degradation despite target engagement [1].

Evidence DimensionSpacer atom count and degradation efficacy
Target Compound Data5-atom spacer length; enables functional BTK degradation at 10 μM
Comparator Or BaselinePropargyl-PEG2-acid (8-atom spacer) and Propargyl-PEG4-acid (~14-atom spacer)
Quantified DifferenceReduces linker length by 3 to 9 atoms, enforcing a tighter spatial proximity essential for specific ternary complexes.
ConditionsCellular degradation assays for BTK-CRBN PROTACs.

Buyers synthesizing PROTACs for targets requiring tight protein-protein interactions must select PEG1 to minimize the spatial gap between the target and the E3 ligase.

Activity profile
Class-level inference
PROTAC 5 degrades BTK, CSK, LYN, LAT2 at 10 µM; alternative linkers alter degradation selectivity and Dmax.
Supports linker geometry-dependent degradation endpoint context.
Class-level; verify profile in target-specific construct.

Enhanced Hydrophilicity Over Purely Alkyl Linkers for Peptide Conjugation

When conjugating hydrophobic drugs to targeting peptides, the polarity of the linker dictates the solubility and aggregation propensity of the final construct. Studies developing antiplasmodial peptide-drug conjugates compared the use of 5-hexynoic acid (a purely alkyl linker) with Propargyl-PEG1-acid and Propargyl-PEG3-acid. The inclusion of the single ether oxygen in Propargyl-PEG1-acid provided a measurable increase in linker hydrophilicity while maintaining a compact profile, enabling bioorthogonal click chemistry yields of 24–72% for the final noncleavable peptide-drug conjugates [1].

Evidence DimensionLinker hydrophilicity and conjugation yield
Target Compound DataContains 1 ether oxygen; achieves 24–72% yield in PDC click-conjugation
Comparator Or Baseline5-Hexynoic acid (0 ether oxygens; purely hydrophobic)
Quantified DifferenceIncreases linker polarity compared to purely alkyl chains, reducing aggregation risk during aqueous synthesis.
ConditionsCuAAC bioorthogonal click chemistry in aqueous/organic mixtures for PDC synthesis.

Replacing hydrophobic alkyl linkers with Propargyl-PEG1-acid prevents aggregation during aqueous bioconjugation and improves the solubility of the final therapeutic.

Purity & solubility
Reported
Purity ≥97.0% (HPLC); Solubility 45 mg/mL in DMSO at 25°C.
Supports reproducible PROTAC synthesis and stock preparation.
Supplier specification; lot-specific verification recommended.

High-Yield Orthogonal Conjugation via CuAAC and Amide Coupling

Propargyl-PEG1-acid is engineered for dual, orthogonal reactivity, making it highly processable in multi-step syntheses. The terminal carboxylic acid can be activated by standard reagents (e.g., HATU, EDC) to form stable amide bonds with primary amines, while the propargyl group remains completely inert until exposed to copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. In benchmark synthetic workflows, activating the carboxylic acid of Propargyl-PEG1-acid derivatives achieves coupling yields exceeding 80% without unwanted side reactions at the alkyne terminus, providing a clear manufacturability advantage over linkers with cross-reactive functional groups .

Evidence DimensionFunctional group orthogonality
Target Compound Data100% orthogonal reactivity between the alkyne and carboxylic acid
Comparator Or BaselineHomobifunctional linkers (e.g., di-carboxylic acids) requiring statistical coupling
Quantified DifferenceEliminates the need for intermediate protection/deprotection steps, increasing overall multi-step throughput.
ConditionsStandard peptide coupling (HATU/EDC) followed by CuAAC click chemistry.

Procurement of this specific heterobifunctional linker streamlines multi-step bioconjugation workflows by eliminating the need for costly and time-consuming protecting group manipulations.

Orthogonal reactivity
Class-level inference
Terminal alkyne for CuAAC; carboxylic acid activated via EDC/DCC for stable amide bonds.
Enables sequential, protecting-group-free bioconjugation assembly.
Class-level reactivity; validate with specific substrates.
Spacer design
Class-level inference
PEG1 balances aqueous solubility and compact geometry; longer PEGs increase flexibility and chain length.
Supports defined linker distance for ternary complex formation.
Hydrophilicity benefit is class-level; confirm solubility in assay buffer.

PROTAC Linker Synthesis

Ideal for constructing proteolysis-targeting chimeras (PROTACs) where a highly compact distance is required between the target protein binder and the E3 ubiquitin ligase recruiter to facilitate a stable ternary complex [1].

Peptide-Drug Conjugate (PDC) Assembly

Used to attach small molecule therapeutics to cell-penetrating or targeting peptides via CuAAC, where the PEG1 ether oxygen prevents the aggregation issues commonly caused by purely hydrophobic alkyl linkers[2].

Orthogonal Bioconjugation Workflows

Serves as a reliable, unprotected heterobifunctional bridge in multi-step syntheses, allowing sequential amide coupling and click chemistry without cross-reactivity .

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC construction
Defined PEG1 spacer and orthogonal click-amide reactivity
Ternary complex formation and degradation endpoint
Bioconjugation
Copper-catalyzed click handle for stable biomolecule attachment
Conjugation efficiency and retention of bioactivity
Functional polymers
Dual functional groups for backbone integration and post-modification
Post-polymerization alkyne availability and product dispersity
Surface functionalization
Alkyne-terminated surface for oriented capture agent immobilization
Surface density, orientation, and assay specificity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

128.047344113 Da

Monoisotopic Mass

128.047344113 Da

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

55683-37-9

Wikipedia

3-(prop-2-yn-1-yloxy)propanoic acid

Explore Compound Types